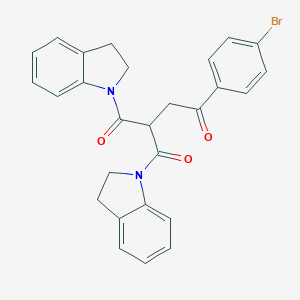![molecular formula C16H18ClN7 B292752 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the treatment of cancer.
作用機序
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine works by inhibiting the activity of CHK1, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in mouse models. In addition, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its specificity for CHK1. This allows for the selective inhibition of CHK1 activity without affecting other proteins in the DNA damage response pathway. However, one limitation of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the combination of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, research on the potential use of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in combination with immunotherapy is also an area of interest, as there is evidence to suggest that inhibition of CHK1 activity may enhance the immune response to cancer cells.
合成法
The synthesis of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 4-methyl-1-piperazine to form 4-(4-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 5-amino-1,2,3-triazole to form the final product, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
科学的研究の応用
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the protein kinase CHK1, which is involved in cell cycle regulation and DNA damage repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells, making 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine a promising therapeutic agent for cancer treatment.
特性
分子式 |
C16H18ClN7 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H18ClN7/c1-22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)10-12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3 |
InChIキー |
FUMMLQYQRKCOQV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
正規SMILES |
CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)
![1-(4-Methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea](/img/structure/B292679.png)

![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)

![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B292689.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate](/img/structure/B292690.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)
![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B292694.png)